![molecular formula C10H15ClN2O B15060978 [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: 5-Chloro-6-(2-methylpropoxy)pyridine, formaldehyde, ammonia
Reaction: The 5-chloro-6-(2-methylpropoxy)pyridine is reacted with formaldehyde and ammonia to introduce the methanamine group at the 3rd position, yielding [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Step 1: Synthesis of 5-Chloro-3-pyridinecarboxaldehyde
Reagents: 5-Chloropyridine, formylating agent (e.g., DMF, POCl3)
Conditions: Reflux, inert atmosphere
Reaction: 5-Chloropyridine is reacted with a formylating agent to introduce the formyl group at the 3rd position, yielding 5-chloro-3-pyridinecarboxaldehyde.
-
Step 2: Formation of 5-Chloro-6-(2-methylpropoxy)pyridine
Reagents: 5-Chloro-3-pyridinecarboxaldehyde, 2-methylpropanol, acid catalyst (e.g., H2SO4)
Reaction: The aldehyde group of 5-chloro-3-pyridinecarboxaldehyde is reacted with 2-methylpropanol in the presence of an acid catalyst to form the 2-methylpropoxy group at the 6th position, yielding 5-chloro-6-(2-methylpropoxy)pyridine.
Análisis De Reacciones Químicas
Types of Reactions
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
-
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Mild to moderate temperatures, aqueous or organic solvents
-
Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro group.
Reagents: Reducing agents (e.g., LiAlH4, NaBH4)
Conditions: Mild to moderate temperatures, inert atmosphere
-
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Mild to moderate temperatures, organic solvents
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, mild to moderate temperatures, aqueous or organic solvents
Reduction: LiAlH4, NaBH4, mild to moderate temperatures, inert atmosphere
Substitution: Amines, thiols, mild to moderate temperatures, organic solvents
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Pyridine derivatives without the chloro group
Substitution: Various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications. It may act on specific molecular targets to exert its effects.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of methanamine.
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methylamine: Similar structure but with a methylamine group instead of methanamine.
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanoic acid: Similar structure but with a methanoic acid group instead of methanamine.
Uniqueness
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and potential biological activity. This compound’s unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable for diverse scientific research applications.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)6-14-10-9(11)3-8(4-12)5-13-10/h3,5,7H,4,6,12H2,1-2H3 |
Clave InChI |
FNKSKYRUJIGQDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=N1)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



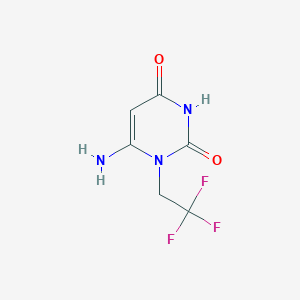
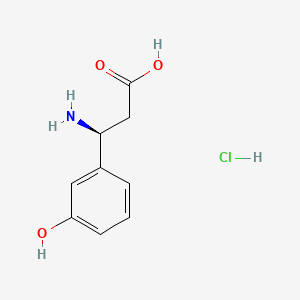
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
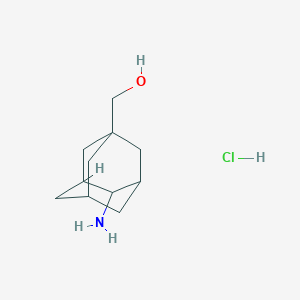
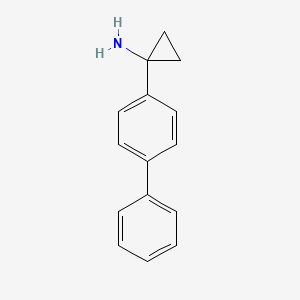
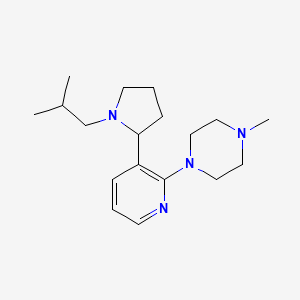
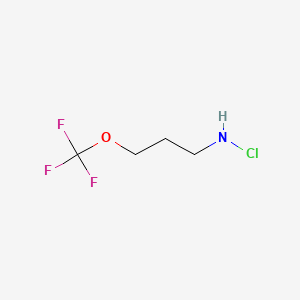


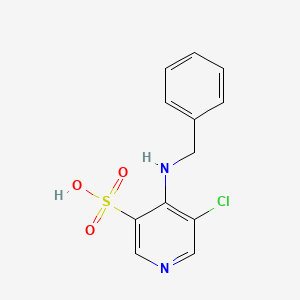
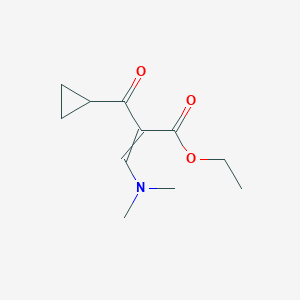
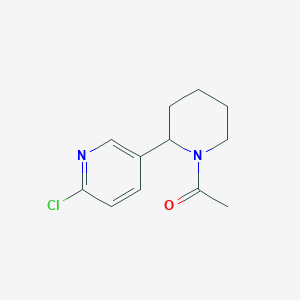
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
